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Compound of Interest

Compound Name: 4-(4-Isocyanatophenyl)morpholine

CAS No.: 884332-72-3

Cat. No.: B1630131 Get Quote

Executive Summary
4-(4-Isocyanatophenyl)morpholine (CAS: 884332-72-3) is a specialized heterocyclic building

block used primarily in medicinal chemistry and advanced materials science.[1][2] As an aryl

isocyanate bearing a para-morpholino group, it serves as a critical "scaffold installer," allowing

researchers to simultaneously introduce a reactive electrophilic handle (isocyanate) and a

solubilizing, pharmacologically active moiety (morpholine) into a target molecule.

This guide provides a comprehensive technical analysis of its physicochemical properties,

synthesis pathways, reactivity profile, and applications in drug discovery. It specifically

distinguishes this compound from its fluorinated analog (used in Linezolid synthesis) and the

isomeric isocyanide, ensuring precise identification for researchers.

Part 1: Chemical Identity & Physicochemical Profile
Nomenclature & Identification

IUPAC Name: 4-(4-Isocyanatophenyl)morpholine[1]

Common Names: 4-Morpholinophenyl isocyanate; N-(4-Isocyanatophenyl)morpholine

CAS Number:884332-72-3[2][3]
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Note: Distinct from CAS 15985-08-7 (L-Methionine sulfoximine) and CAS 224323-51-7 (3-

Fluoro-4-morpholinophenyl isocyanate).

Molecular Formula: C₁₁H₁₂N₂O₂

Molecular Weight: 204.23 g/mol

SMILES:O=C=Nc1ccc(N2CCOCC2)cc1

Physical Properties Table
Property Value Source/Note

Physical State Solid (Crystalline)
Standard for para-substituted

aryl isocyanates

Melting Point 63–65 °C Literature value [1]

Boiling Point ~114 °C @ 3.5 mmHg Vacuum distillation required [1]

Density ~1.1–1.2 g/cm³ (Predicted) Based on structural analogs

Solubility
Soluble in DCM, THF, Toluene,

Ethyl Acetate

Reacts with protic solvents

(Water, Alcohols)

Stability Moisture Sensitive
Hydrolyzes to corresponding

amine and urea

Part 2: Structural Analysis & Electronic Effects
The chemical behavior of 4-(4-Isocyanatophenyl)morpholine is governed by the electronic

interplay between the isocyanate group (-NCO) and the morpholine ring.

Electronic Push-Pull System
Isocyanate Group (-NCO): Acts as an electrophile. The central carbon is electron-deficient,

making it susceptible to nucleophilic attack.

Morpholine Ring: The nitrogen atom of the morpholine ring is a strong electron donor via

resonance (+M effect).
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Net Effect: The lone pair on the morpholine nitrogen donates electron density into the phenyl

ring, which is conjugated with the isocyanate group. This reduces the electrophilicity of the

isocyanate carbon compared to an unsubstituted phenyl isocyanate or one with electron-

withdrawing groups (e.g., -NO₂).

Consequence: The compound is slightly more stable to hydrolysis than 4-nitrophenyl

isocyanate but reacts slower with weak nucleophiles.

Solubility Enhancement
The morpholine ring is a "privileged structure" in drug design because it disrupts planarity and

provides a hydrogen bond acceptor (ether oxygen), significantly improving the aqueous

solubility and metabolic stability of the final drug molecule compared to a flat phenyl ring.

Part 3: Synthesis & Manufacturing
Two primary routes exist for the synthesis of 4-(4-Isocyanatophenyl)morpholine. The choice

depends on scale and safety constraints regarding phosgene handling.

Route A: Phosgenation (Industrial Standard)
The most direct method involves the reaction of 4-morpholinoaniline (CAS 2524-67-6) with

phosgene or a phosgene equivalent (Triphosgene).

Precursor: 4-Morpholinoaniline (mp 132-135 °C).[3]

Reagent: Triphosgene (solid, safer to handle) or Phosgene gas.

Conditions: Reflux in dry toluene or dichloromethane; often requires a base (e.g., pyridine) to

scavenge HCl.

Yield: Typically >85%.[4][5]

Route B: Curtius Rearrangement (Phosgene-Free)
For laboratories avoiding phosgene, the Curtius rearrangement of the corresponding acyl azide

is a viable alternative.
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Start: 4-Morpholinobenzoic acid.

Activation: Convert to acid chloride or mixed anhydride.

Azidation: React with Sodium Azide (

) to form the acyl azide.

Rearrangement: Heat to release

and rearrange to the isocyanate.

Synthesis Workflow Diagram

Figure 1: Standard Synthesis via Phosgenation Pathway
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Part 4: Reactivity Profile & Mechanistic Insights
The isocyanate group undergoes rapid nucleophilic addition reactions. Due to the para-

morpholino donation, reactions with weak nucleophiles may require catalysis (e.g., DBTL or

tertiary amines).

Key Reactions
Urea Formation: Reaction with primary/secondary amines. This is the most common

application in medicinal chemistry to generate urea-linked kinase inhibitors.

Reaction:

Carbamate Formation: Reaction with alcohols.
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Reaction:

Hydrolysis (Degradation): Reaction with water produces the unstable carbamic acid, which

decarboxylates to regenerate the starting aniline (4-morpholinoaniline) and

.

Note: The regenerated aniline can react with remaining isocyanate to form a symmetric

urea dimer (1,3-bis(4-morpholinophenyl)urea), a common impurity.

Reaction Mechanism Diagram

Figure 2: Divergent Reactivity Pathways with Nucleophiles
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Part 5: Applications in Drug Discovery[6]
The Morpholine Scaffold Advantage
In drug development, 4-(4-Isocyanatophenyl)morpholine is not the final drug but a strategic

intermediate. It is used to install the morpholine ring, which serves multiple roles:

Solubility: The ether oxygen accepts hydrogen bonds, increasing water solubility.
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Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism

compared to alkyl chains.

Target Interaction: The oxygen atom can engage in specific H-bond interactions with kinase

hinge regions.

Case Study: Kinase Inhibitors
Many kinase inhibitors (e.g., for EGFR, VEGFR) feature a urea linkage connecting a

solubilizing tail to a central aromatic core.

Workflow: A central aromatic amine scaffold is reacted with 4-(4-
Isocyanatophenyl)morpholine.

Result: A urea-linked inhibitor where the morpholine group protrudes into the solvent-

exposed region of the enzyme active site, improving the drug's pharmacokinetic profile [2].

Part 6: Handling, Safety & Stability
Hazard Identification

GHS Classification:

Acute Toxicity: Harmful if inhaled or swallowed.

Sensitization: Respiratory and Skin Sensitizer (May cause allergy or asthma symptoms).

Irritant: Causes skin and eye irritation.[6]

Signal Word:DANGER

Storage & Handling Protocols
Moisture Exclusion: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Even trace

moisture leads to urea crust formation on the solid.

PPE: Wear a full-face respirator or work in a well-ventilated fume hood. Isocyanates have

poor warning properties (low odor threshold vs. toxicity).
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Quenching: Spills should be treated with a decontaminant solution (50% ethanol, 40% water,

10% concentrated ammonia) to convert the isocyanate to harmless urea/amine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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